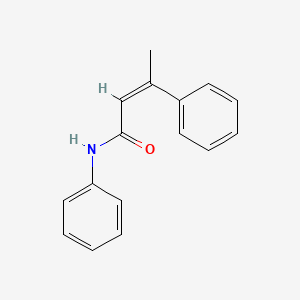

(Z)-N,3-diphenylbut-2-enamide

説明

(Z)-N,3-Diphenylbut-2-enamide is an α,β-unsaturated enamide characterized by a (Z)-configured double bond between carbons 2 and 3 of a butenamide backbone. The molecule features two phenyl groups substituted at the N-position (amide nitrogen) and the C3 position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The (Z)-configuration introduces rigidity, influencing intermolecular interactions and reactivity.

特性

CAS番号 |

27687-45-2 |

|---|---|

分子式 |

C16H15NO |

分子量 |

237.3 g/mol |

IUPAC名 |

(Z)-N,3-diphenylbut-2-enamide |

InChI |

InChI=1S/C16H15NO/c1-13(14-8-4-2-5-9-14)12-16(18)17-15-10-6-3-7-11-15/h2-12H,1H3,(H,17,18)/b13-12- |

InChIキー |

HRSFRXQUPFPNSL-SEYXRHQNSA-N |

SMILES |

CC(=CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |

異性体SMILES |

C/C(=C/C(=O)NC1=CC=CC=C1)/C2=CC=CC=C2 |

正規SMILES |

CC(=CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |

他のCAS番号 |

27687-45-2 |

製品の起源 |

United States |

類似化合物との比較

Key Structural Analogs

The following compounds share the enamide core but differ in substituents, stereochemistry, or functional groups:

*Calculated based on molecular formula.

Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano groups in ’s compound increase electrophilicity at the α,β-unsaturated site, enhancing reactivity toward nucleophiles (e.g., thiols in biological systems) .

- Hydrogen Bonding: The hydroxyl group in ’s compound facilitates hydrogen bonding, improving aqueous solubility compared to the non-polar phenyl groups in (Z)-N,3-diphenylbut-2-enamide .

Spectroscopic and Analytical Data

- NMR Chemical Shifts: Substituent electronegativity significantly impacts chemical shifts. For example, cyano groups () deshield neighboring protons, shifting signals downfield, whereas electron-donating methoxy groups () cause upfield shifts .

- Mass Spectrometry : The molecular ion peaks for these compounds align with their calculated masses (e.g., m/z 270.21 for ’s compound) .

Research Implications and Gaps

While (Z)-N,3-diphenylbut-2-enamide’s structural analogs provide a foundation for understanding its behavior, key gaps remain:

- Solubility and Stability : Experimental data on lipophilicity (logP) and thermal stability are needed.

- Synthetic Routes : Optimal methods for stereoselective synthesis (e.g., asymmetric catalysis) are underexplored.

- Biological Screening: No direct activity data exist; assays against cancer cell lines or microbial strains are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。